(3R)-1-ethylpiperidin-3-amine
Description
Contextualization of (3R)-1-ethylpiperidin-3-amine within Saturated Nitrogen Heterocycles
This compound belongs to the class of saturated nitrogen-containing heterocycles, with a piperidine (B6355638) ring as its core structure. The piperidine motif is a prevalent scaffold found in numerous natural products and pharmaceuticals. thieme-connect.comnih.gov Its significance lies in its ability to introduce a three-dimensional character to a molecule, which can be crucial for its biological activity.
The specific compound, this compound, is a chiral amine distinguished by an ethyl group attached to the nitrogen atom and an amine group at the third position of the piperidine ring, with a defined (R)-stereochemistry. lookchem.com This defined stereocenter makes it a valuable chiral building block in synthetic organic chemistry. lookchem.com It is primarily utilized as an intermediate in the synthesis of more complex molecules, including various drug candidates and organic compounds. lookchem.com For instance, its achiral counterpart, 1-ethylpiperidin-3-amine (B145787), is known as an intermediate in the synthesis of an impurity of Amisulpride, a pharmaceutical agent. chemicalbook.com The presence of both a secondary amine within the ring and a primary exocyclic amine group provides multiple points for chemical modification, enhancing its versatility as a synthetic intermediate. lookchem.com
Significance of Chirality in Advanced Organic Synthesis and Molecular Design
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry with profound implications for molecular design, particularly in the pharmaceutical industry. thieme-connect.comthieme-connect.com The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit markedly different biological activities. One enantiomer may be therapeutically beneficial, while the other could be inactive or even cause adverse effects.
The introduction of chiral centers into molecular scaffolds, such as the piperidine ring, is a key strategy in medicinal chemistry. thieme-connect.com Although this often increases the complexity and cost of synthesis, the potential benefits in terms of improved physicochemical properties, enhanced biological activity and selectivity, and better pharmacokinetic profiles often justify the effort. thieme-connect.com The ability to synthesize stereochemically pure compounds is therefore a critical aspect of modern drug discovery and development. The use of chiral building blocks like this compound allows for the construction of enantiomerically pure final products, which is essential for developing safer and more effective drugs. thieme-connect.com
Overview of Research Trajectories for Stereodefined Amine Scaffolds
The development of stereodefined amine scaffolds is a major focus of contemporary research in organic and medicinal chemistry. acs.org These scaffolds serve as foundational structures for the synthesis of a wide array of biologically active compounds. Research in this area is driven by the need for novel molecular entities with high potency and selectivity for their biological targets. thieme-connect.com
Current research trajectories for creating stereodefined amine scaffolds, including chiral piperidines, can be broadly categorized. One major approach involves the asymmetric synthesis of these scaffolds from simple starting materials. This includes methods like rhodium-catalyzed reductive transamination of pyridinium (B92312) salts to produce chiral piperidines with high diastereo- and enantioselectivity. dicp.ac.cn Another strategy is the use of chiral auxiliaries, such as carbohydrate-based auxiliaries, to direct the stereochemical outcome of reactions like the Mannich reaction to form chiral piperidine derivatives. researchgate.net
Furthermore, the development of modular synthetic routes that allow for the divergent synthesis of a variety of stereodefined scaffolds from common intermediates is a significant area of investigation. manchester.ac.uk This approach enables the rapid generation of libraries of diverse compounds for biological screening. The functionalization of existing chiral scaffolds, like this compound, to introduce additional complexity and diversity is also a key research direction. lookchem.com The overarching goal is to expand the accessible chemical space of drug-like molecules to address a wide range of diseases. thieme-connect.comthieme-connect.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-1-ethylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-9-5-3-4-7(8)6-9/h7H,2-6,8H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKUKXKZEXFXJP-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H](C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020396-26-2 | |
| Record name | (3R)-1-ethylpiperidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereochemical Considerations and Conformational Analysis of 3r 1 Ethylpiperidin 3 Amine
Elucidation of Absolute Configuration and Enantiomeric Purity Assessment Methodologies
The synthesis of a specific enantiomer like (3R)-1-ethylpiperidin-3-amine necessitates precise methods for both its separation from its corresponding (S)-enantiomer and the subsequent verification of its enantiomeric purity.
Chiral Resolution Techniques (e.g., Diastereomeric Salt Formation)
The classic and industrially relevant method for separating enantiomers of amines is through diastereomeric salt formation. google.com This technique involves reacting the racemic mixture of 1-ethylpiperidin-3-amine (B145787) with a single enantiomer of a chiral resolving agent, typically a chiral acid like tartaric acid.
The reaction process is as follows:
Salt Formation: The racemic amine (a mixture of (R)- and (S)-1-ethylpiperidin-3-amine) is treated with an enantiomerically pure chiral acid, for instance, (+)-tartaric acid. This acid-base reaction forms two diastereomeric salts: ((R)-amine)-(+)-acid and ((S)-amine)-(+)-acid.
Differentiation: These diastereomers are no longer mirror images of each other and thus exhibit different physical properties, such as solubility in a given solvent.
Separation: Through a process of fractional crystallization, one of the diastereomeric salts will preferentially crystallize from the solution due to its lower solubility, while the other remains dissolved. rsc.org
Liberation: The crystallized diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the desired enantiomerically enriched amine, this compound. The resolving agent can often be recovered and reused.
Another advanced method is kinetic resolution , which relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. google.com In this process, one enantiomer reacts faster to form a new product, leaving the unreacted starting material enriched in the other, slower-reacting enantiomer. google.com
Analytical Methods for Enantiomeric Excess Determination
Once the chiral resolution is performed, the enantiomeric excess (e.e.), a measure of the purity of the desired enantiomer, must be accurately determined. thieme-connect.de
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique. For amines like piperidin-3-amine (B1201142) that lack a UV-absorbing chromophore, a pre-column derivatization step is necessary. nih.gov A common approach involves reacting the amine with an agent like para-toluene sulphonyl chloride (PTSC) to introduce a chromophore. nih.gov The derivatized diastereomers can then be separated on a chiral stationary phase (CSP), such as a Chiralpak AD-H column, and quantified using a UV detector. nih.gov The resolution between the peaks for the two enantiomers is typically excellent, allowing for precise quantification. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine enantiomeric purity by employing a chiral shift reagent. libretexts.org These reagents, often lanthanide complexes, bind reversibly to the enantiomers, forming transient diastereomeric complexes. thieme-connect.de This interaction causes the NMR signals for the protons near the chiral center to experience different chemical shifts for each enantiomer, allowing for their integration and the calculation of the enantiomeric ratio. libretexts.org
Fluorescence-Based Assays: Modern high-throughput methods utilize fluorescence to determine e.e. nih.gov This technique is based on the self-assembly of the chiral amine, a fluorescent ligand, and a third component to form diastereomeric complexes. nih.gov Each diastereomer exhibits a distinct fluorescence intensity or wavelength, which can be measured to calculate the amount of each enantiomer with high sensitivity. nih.gov
Table 1: Comparison of Analytical Methods for Enantiomeric Excess (e.e.) Determination
| Method | Principle | Advantages | Common Application |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase, often after derivatization. nih.gov | High precision, accuracy, and robustness; well-established method. nih.gov | Quality control in pharmaceutical synthesis. nih.gov |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral shift reagent, causing signal separation. thieme-connect.delibretexts.org | No separation needed; relatively fast analysis. | Structural elucidation and purity assessment in research labs. thieme-connect.de |
| Fluorescence Assay | Formation of diastereomeric complexes with distinct fluorescent properties. nih.gov | High sensitivity; suitable for high-throughput screening. nih.gov | Catalyst discovery and rapid reaction screening. nih.gov |
Conformational Landscape of the Piperidine (B6355638) Ring System
The biological activity and interaction profile of this compound are intrinsically linked to the three-dimensional shape of its piperidine ring and the spatial orientation of its substituents.
Analysis of Preferred Ring Conformations (e.g., Chair-like Piperidine Ring)
Substituted six-membered saturated heterocycles like piperidine predominantly adopt a chair conformation . researchgate.netrsc.org This arrangement minimizes both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering the bonds on adjacent carbons). The piperidine ring is not static but exists in a dynamic equilibrium between two chair conformers, which can interconvert via a higher-energy "twist-boat" intermediate. rsc.org For N-substituted piperidines, this equilibrium is a key feature of their conformational landscape. researchgate.net
Steric and Electronic Influences on Substituent Orientation (e.g., Equatorial Ethyl Group)
In a chair conformation, substituents can occupy two types of positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the ring's equator). The relative stability of the two chair conformers is determined by the steric and electronic effects of the substituents.
Ethyl Group at N1: Large alkyl groups like the ethyl group on the nitrogen atom have a strong preference for the equatorial position. In an axial position, the ethyl group would experience significant steric hindrance (1,3-diaxial interactions) with the axial hydrogens on carbons C3 and C5, destabilizing the conformation. Placing the ethyl group in the more spacious equatorial position minimizes these repulsive forces.
Amine Group at C3: The 3-amino group can be either axial or equatorial. Its preference is less pronounced than that of the larger ethyl group. The equilibrium position will be influenced by a balance of steric factors and potential intramolecular interactions, such as hydrogen bonding between the amino group (as a donor) and the ring nitrogen (as an acceptor), which could stabilize an axial conformation under certain conditions. researchgate.net However, in the absence of strong stabilizing interactions, the equatorial position is generally favored to reduce steric clash.
Table 2: Factors Influencing Substituent Orientation in this compound
| Substituent | Position on Ring | Preferred Orientation | Primary Reason |
|---|---|---|---|
| Ethyl Group | N1 | Equatorial | Minimization of 1,3-diaxial steric strain. |
| Amino Group | C3 | Equatorial (generally favored) | Reduction of steric interactions with other ring atoms. |
Impact of Stereochemistry on Molecular Recognition and Interactions
The specific (R) configuration at the C3 chiral center is a critical determinant of how this compound interacts with other chiral molecules, particularly biological targets like enzymes and receptors. lookchem.comontosight.ai The principles of molecular recognition dictate that a chiral molecule will exhibit stereospecific binding to a chiral receptor pocket, much like a key fits into a specific lock.
The precise spatial arrangement of the amino group, the ethyl group, and the piperidine ring creates a unique three-dimensional pharmacophore. This structure can engage in specific hydrogen bonds, ionic interactions, and van der Waals forces with a binding site. The (S)-enantiomer, being a non-superimposable mirror image, would present its functional groups in a different orientation. This difference often leads to a significant disparity in biological activity, with one enantiomer being highly active while the other is less active or inactive. This stereochemical dependence is a cornerstone of modern drug development, making enantiomerically pure compounds like this compound valuable building blocks for creating targeted therapeutic agents. lookchem.com
Advanced Synthetic Methodologies for 3r 1 Ethylpiperidin 3 Amine
Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure compounds like (3R)-1-ethylpiperidin-3-amine relies on strategies that can control the stereochemical outcome of the reaction. These enantioselective approaches are crucial for producing the desired stereoisomer.
Asymmetric Alkylation Approaches
Asymmetric alkylation is a powerful method for the enantioselective formation of carbon-carbon bonds. In the context of synthesizing 3-substituted piperidines, this can be achieved by the α-alkylation of N-sulfinyl imidates. This method allows for the synthesis of enantiopure 3-alkylated and 3-arylated piperidines acs.org. The process involves the formation of chiral 2-substituted N-tert-butanesulfinyl-5-chloropentanimidates through the α-alkylation of an N-sulfinyl imidate with a suitable electrophile like 1-chloro-3-iodopropane (B107403) acs.org. Subsequent reduction and cyclization yield the desired chiral N-sulfinyl 3-substituted piperidine (B6355638) acs.org.
| Reactant | Alkylating Agent | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| N-sulfinyl imidate | 1-chloro-3-iodopropane | 67/33 to 72/28 | 74-86 | acs.org |
Reductive Amination Protocols for Chiral Amines
Reductive amination is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines harvard.eduyoutube.com. This reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine harvard.edu. For the synthesis of chiral amines, stereoselectivity can be achieved by using a chiral amine or a chiral reducing agent. Reagents such as sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) are commonly used as they selectively reduce the iminium ion in the presence of the carbonyl group harvard.edu. Highly stereoselective reductive amination has been successfully applied to various substrates, achieving high yields and diastereomeric excess researchgate.net. The choice of the reducing agent can significantly influence the stereochemical outcome of the reaction researchgate.net.
A general scheme for reductive amination is as follows:
Formation of an iminium ion from a ketone or aldehyde and an amine.
Reduction of the iminium ion using a suitable reducing agent.
This protocol is highly effective for forming C-N bonds and can often avoid the overalkylation issues associated with direct alkylation of amines harvard.edu.
Chiral Auxiliary-Mediated Synthesis Pathways
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction wikipedia.org. After the desired stereochemistry has been established, the auxiliary can be removed and ideally recovered for reuse wikipedia.org. This strategy is a cornerstone of asymmetric synthesis sigmaaldrich.com.
Common chiral auxiliaries include pseudoephedrine and oxazolidinones wikipedia.orgnih.gov. For instance, pseudoephedrine can be reacted with a carboxylic acid to form an amide. The α-proton of the carbonyl can then be deprotonated to form an enolate, and subsequent alkylation occurs with high diastereoselectivity, directed by the chiral auxiliary wikipedia.org. The auxiliary can then be cleaved to yield the enantiomerically enriched product nih.govharvard.edu.
| Chiral Auxiliary | Application | Key Features | Reference |
| Pseudoephedrine | Asymmetric alkylation | High diastereoselectivity, recoverable auxiliary | wikipedia.orgnih.gov |
| Oxazolidinones | Stereoselective aldol (B89426) reactions | Formation of two contiguous stereocenters | wikipedia.org |
| Pseudoephenamine | Asymmetric alkylation | High stereocontrol, especially for quaternary centers | nih.govharvard.edu |
Biocatalytic Approaches to Piperidine Derivatives
Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral compounds, offering high enantio- and regioselectivity under mild reaction conditions nih.govnih.gov. Enzymes such as transaminases, oxidases, and reductases are increasingly being used to produce enantiomerically pure amines and their derivatives ucd.ieresearchgate.net.
For the synthesis of chiral piperidines, biocatalytic approaches can involve the asymmetric dearomatization of activated pyridines or cascade reactions employing multiple enzymes nih.gov. For example, a one-pot cascade involving an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines nih.gov. Transaminases can be used to convert a ketone into a chiral amine with high enantiomeric excess google.com. This biocatalytic transformation is a key step in a route to synthesize (R)-3-aminopiperidine, a precursor to the target molecule google.com. Combining biocatalysis with chemical synthesis offers a flexible and efficient strategy for preparing important chiral building blocks nih.govchemistryviews.org.
Strategic Routes for the Preparation of this compound
The synthesis of this compound can be approached through various strategic routes, often starting from readily available chiral precursors.
Synthesis from Precursor Aminopiperidine Derivatives
A common strategy for the synthesis of this compound involves the N-alkylation of a suitable (3R)-aminopiperidine precursor. A key precursor is (R)-3-aminopiperidine, which can be synthesized through methods such as chiral separation and subsequent deprotection of a protected amine semanticscholar.org.
Once the chiral (3R)-aminopiperidine core is obtained, the ethyl group can be introduced at the N1 position. A straightforward method for this N-ethylation is reductive amination with acetaldehyde (B116499). For example, a similar synthesis of (R)-1-methylpiperidin-3-amine is achieved by reacting (R)-3-(Boc-amino)piperidine with formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride, followed by deprotection chemicalbook.com. A similar protocol can be envisioned for the synthesis of the target molecule, as outlined below:
Protection: The 3-amino group of (R)-3-aminopiperidine is protected, for example, as a Boc-carbamate.
N-Ethylation: The protected (3R)-aminopiperidine is then subjected to reductive amination with acetaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) to introduce the ethyl group at the N1 position.
Deprotection: The protecting group on the 3-amino function is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield this compound.
A general, non-stereoselective synthesis of 1-ethylpiperidin-3-amine (B145787) has been described starting from 3-aminopiperidine, which is first acetylated. The resulting amide is then ethylated with ethyl iodide, and subsequent reduction and hydrolysis steps yield the final product chemicalbook.com. To adapt this for the synthesis of the (R)-enantiomer, one would start with enantiomerically pure (R)-3-aminopiperidine.
| Precursor | Reagents for N-alkylation | Product | Reference |
| (R)-3-(Boc-amino)piperidine | Formaldehyde, Sodium cyanoborohydride | (R)-1-methyl-3-(Boc-amino)piperidine | chemicalbook.com |
| N-acetyl-3-aminopiperidine | Ethyl iodide | N-acetyl-1-ethyl-3-aminopiperidine | chemicalbook.com |
Nucleophilic Substitution Reactions in Piperidine Functionalization
Nucleophilic substitution is a fundamental reaction class for the functionalization of the piperidine ring, particularly for the introduction of substituents on the nitrogen atom. In the synthesis of this compound, this reaction is critical for introducing the ethyl group onto the piperidine nitrogen. Typically, this is achieved after the chiral amine at the C-3 position has been established and appropriately protected.
The direct alkylation of a (3R)-3-aminopiperidine precursor with an ethylating agent, such as ethyl bromide or ethyl iodide, is a common approach. The reaction proceeds via an SN2 mechanism, where the piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the ethyl halide. lumenlearning.commsu.edu To prevent undesired side reactions, such as the alkylation of the C-3 amino group or over-alkylation leading to quaternary ammonium (B1175870) salts, the C-3 amine is often masked with a protecting group (e.g., Boc, Cbz) during this step. msu.edulibretexts.org The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.
| Parameter | Condition | Purpose/Rationale |
| Substrate | (3R)-3-(Protected-amino)piperidine | Chiral core with a free secondary amine on the ring. |
| Reagent | Ethyl iodide (EtI) or Ethyl bromide (EtBr) | Electrophile for introducing the ethyl group. |
| Base | K₂CO₃ or NaH | Neutralizes the acid byproduct (HI or HBr). |
| Solvent | DMF or Acetonitrile | Aprotic polar solvent to facilitate SN2 reaction. |
| Temperature | 25-65 °C | Mild conditions to control reactivity and prevent side reactions. |
This method allows for the efficient and direct installation of the N-ethyl group, a key structural feature of the target molecule.
Conversion from Protected Piperidine Intermediates
The synthesis of enantiomerically pure this compound relies heavily on the use of protected chiral intermediates to ensure the correct stereochemistry at the C-3 position. A prevalent strategy involves the asymmetric synthesis of (R)-3-aminopiperidine, which is then N-ethylated.
One effective approach starts from a prochiral N-protected-3-piperidone, such as 1-Boc-3-piperidone. beilstein-journals.org This intermediate can be converted to the corresponding chiral amine, (R)-3-amino-1-Boc-piperidine, through asymmetric amination using ω-transaminases. beilstein-journals.org This biocatalytic method offers high enantioselectivity (ee >99%) and operates under mild conditions, making it a sustainable and efficient option. beilstein-journals.orgscispace.com
Alternative routes to protected (R)-3-aminopiperidine intermediates include:
Synthesis from Chiral Precursors: D-glutamic acid or D-ornithine can be used as starting materials. google.comchemicalbook.com These methods involve a series of steps including esterification, reduction, cyclization, and deprotection to form the chiral piperidine ring. google.com
Reduction of Chiral Lactams: (R)-3-aminopiperidin-2-one hydrochloride can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield (R)-3-aminopiperidine. google.comgoogle.com
Once the key intermediate, such as (R)-3-(Boc-amino)piperidine, is synthesized, the Boc protecting group on the C-3 amine is removed under acidic conditions. The resulting (R)-3-aminopiperidine can then be N-ethylated as described in the previous section. If the N-ethylation is performed before deprotection, the final step would be the removal of the C-3 protecting group.
| Intermediate | Synthetic Method | Key Reagents | Outcome |
| 1-Boc-3-piperidone | Asymmetric Reductive Amination | ω-Transaminase, Isopropylamine | (R)-3-amino-1-Boc-piperidine (>99% ee) beilstein-journals.org |
| D-Glutamic Acid | Multi-step chemical synthesis | Boc anhydride, NaBH₄, MsCl, NH₃ | (R)-3-(Boc-amino)piperidine google.com |
| (R)-3-aminopiperidin-2-one HCl | Lactam Reduction | Lithium aluminum hydride (LiAlH₄) | (R)-3-aminopiperidine google.comgoogle.com |
Industrial Scale-Up and Process Intensification Methodologies
For the large-scale production of this compound, process intensification methodologies are employed to enhance efficiency, safety, and scalability. Continuous flow chemistry and in-line analytical monitoring are at the forefront of these industrial strategies.
Continuous Flow Reactor Applications in Piperidine Synthesis
Continuous flow technology offers significant advantages over traditional batch processing for the synthesis of chiral piperidines. organic-chemistry.org These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher selectivity, and enhanced safety profiles. organic-chemistry.orgmdpi.com
A practical continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines, which can be adapted for 3-substituted piperidines. organic-chemistry.orgnih.gov In such a setup, streams of reagents are continuously pumped and mixed within a microreactor or a packed-bed reactor. nih.gov This approach allows for rapid reaction times, often within minutes, and facilitates high-throughput production. nih.gov The scalability of the process is straightforward, as production can be increased by simply extending the operation time or by using parallel reactor lines. organic-chemistry.org
| Parameter | Continuous Flow Advantage | Impact on Synthesis |
| Heat Transfer | Superior surface-area-to-volume ratio | Enables precise temperature control, minimizing side reactions. |
| Mixing | Efficient and rapid mixing | Ensures reaction homogeneity and improves reaction rates. |
| Safety | Small reaction volumes at any given time | Reduces risks associated with handling hazardous reagents and exothermic reactions. |
| Scalability | Achieved by "scaling out" or longer run times | Simplifies the transition from laboratory to industrial production. organic-chemistry.org |
This technology provides a robust and efficient platform for the industrial synthesis of complex chiral molecules like this compound.
In-line Analytical Monitoring in Reaction Progress (e.g., FTIR)
To maximize the efficiency of continuous flow synthesis, real-time reaction monitoring is essential. Process Analytical Technology (PAT), particularly in-line Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for this purpose. durham.ac.uk An FTIR probe or flow cell integrated directly into the reactor stream allows for the continuous collection of spectral data. durham.ac.uk
This data provides real-time information on the concentration of reactants, intermediates, and products by monitoring the characteristic vibrational frequencies of specific functional groups. durham.ac.ukrsc.org For instance, during the synthesis of a piperidine derivative, one could monitor the disappearance of a ketone carbonyl peak and the appearance of a C-N bond vibration, indicating the progress of a reductive amination. This continuous feedback enables precise control over the process; for example, the flow rate of a downstream reagent can be adjusted automatically based on the real-time concentration of an intermediate, ensuring optimal stoichiometry and minimizing waste. durham.ac.uk This level of control is crucial for maintaining consistent product quality and optimizing process efficiency in an industrial setting.
Reactivity and Derivatization Chemistry of 3r 1 Ethylpiperidin 3 Amine
Transformations at the Exocyclic Amine Functionality
The primary amine at the C3 position is a key site for derivatization, readily undergoing reactions typical of primary amines, such as alkylation and acylation.
The selective alkylation of the exocyclic primary amine in the presence of the tertiary ring nitrogen is a significant challenge in the synthesis of derivatives. Generally, the nucleophilicity of amines increases with alkylation, which can lead to overalkylation. However, the primary amine in (3R)-1-ethylpiperidin-3-amine is more sterically accessible and can be selectively functionalized under controlled conditions.
Mono-alkylation of primary amines can be achieved using various methodologies designed to prevent the formation of secondary and tertiary amines. nih.gov These methods often involve reductive amination or the use of specific alkylating agents and reaction conditions that favor the mono-substituted product. researchgate.net For a molecule like this compound, direct alkylation with an alkyl halide would likely proceed via an SN2 mechanism. Careful control of stoichiometry, using the amine as the limiting reagent, can favor mono-alkylation.
A common strategy to achieve selective alkylation on a primary amine in the presence of other nucleophilic sites is reductive amination. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine. This two-step, one-pot procedure is highly efficient for creating mono-alkylated products.
Detailed research findings on the selective alkylation of this specific compound are not extensively detailed in the reviewed literature, but the principles of selective N-alkylation are well-established. nih.gov
The exocyclic primary amine of this compound readily undergoes acylation with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form stable amide bonds. This transformation is fundamental in medicinal chemistry for synthesizing a wide array of functional molecules. mdpi.comnih.govnih.gov
A documented example involves the acylation of a related derivative, (1-ethyl-piperidin-3-yl)-(2-methyl-3-phenyl-allyl)-amine, with 3,4,5-trimethoxybenzoic acid. chemicalbook.com In this synthesis, the carboxylic acid is first activated with thionyl chloride to form the acyl chloride in situ. The subsequent addition of the amine in the presence of a base, such as triethylamine, facilitates the nucleophilic attack of the primary amine on the carbonyl carbon, yielding the corresponding benzamide (B126) derivative. chemicalbook.com The resulting amide can then be converted to its hydrochloride salt for purification and characterization. chemicalbook.com
| Reactant 1 | Reactant 2 | Activating Agent | Base | Product | Yield | Ref. |
| (1-ethyl-piperidin-3-yl)-(2-methyl-3-phenyl-allyl)-amine | 3,4,5-trimethoxybenzoic acid | Thionyl chloride | Triethylamine | N-(1-ethyl-piperidin-3-yl)-3,4,5-trimethoxy-N-(2-methyl-3-phenyl-allyl)-benzamide | 9% (of HCI salt) | chemicalbook.com |
This table illustrates a specific example of amide bond formation on a derivative of the target compound.
Both nitrogen atoms in this compound are basic and can be protonated by acids to form ammonium (B1175870) salts. The primary exocyclic amine and the tertiary ring amine can react with strong acids, such as hydrochloric acid (HCl), to form a stable dihydrochloride (B599025) salt. rlavie.comnih.gov This salt formation is a common technique used for the purification, handling, and storage of amine-containing compounds, often improving their crystallinity and stability. google.comgoogle.com
The dihydrochloride salt of the (R)-enantiomer, this compound dihydrochloride, has been characterized as an off-white solid. rlavie.com The formation of salts is also a critical step in pharmaceutical development to ensure the stability and desired physicochemical properties of active ingredients. For instance, the acetate (B1210297) salt of a related piperidine (B6355638) derivative was shown to have high optical purity and excellent storage stability.
| Compound | Salt Form | CAS Number | Molecular Formula | Appearance | Ref. |
| This compound | Dihydrochloride | 2031242-60-9 | C₇H₁₈Cl₂N₂ | Off-white solid | rlavie.com |
This table provides details for the characterized dihydrochloride salt of the compound.
Modifications of the Piperidine Nitrogen Atom
The tertiary nitrogen within the piperidine ring offers a different set of reactive possibilities compared to the exocyclic primary amine.
The piperidine nitrogen in this compound is a tertiary amine. As such, it cannot undergo further acylation. However, it can react with alkylating agents, such as alkyl halides, to form a quaternary ammonium salt. researchgate.net This reaction, known as quaternization, involves the nucleophilic attack of the tertiary amine on the alkyl halide, resulting in a positively charged nitrogen atom bonded to four carbon substituents. researchgate.net
The stereoselectivity of N-quaternization on substituted piperidines has been studied, with the reaction outcome often favoring equatorial attack by the alkylating agent to minimize steric hindrance. researchgate.net The quaternization of N-ethylpiperidine with various alkylating agents would lead to the formation of N-ethyl-N-alkylpiperidinium salts. These salts have applications as ionic liquids and phase-transfer catalysts. researchgate.net
| Starting Material | Alkylating Agent | Product Type |
| N-ethylpiperidine | Methyl Iodide (CH₃I) | N-ethyl-N-methylpiperidinium iodide |
| N-ethylpiperidine | Benzyl Bromide (BnBr) | N-benzyl-N-ethylpiperidinium bromide |
This table shows expected products from the quaternization of the parent N-ethylpiperidine. researchgate.netnih.govchemicalbook.comkoeichem.comnih.govsigmaaldrich.com
The tertiary nitrogen of the piperidine ring is susceptible to oxidation, leading to the formation of a tertiary amine N-oxide. This transformation is typically achieved using various oxidizing agents, with hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) being the most common. asianpubs.orgnih.govresearchgate.netgoogle.commdma.chgoogle.com
The reaction involves the transfer of an oxygen atom to the lone pair of electrons on the nitrogen atom, forming a dative N⁺-O⁻ bond. nih.gov These N-oxide derivatives are highly polar and often more water-soluble than their parent amines. In medicinal chemistry, N-oxides are sometimes used as prodrugs, which can be reduced back to the active tertiary amine in vivo. google.comgoogle.com
The stereoselectivity of N-oxidation on substituted piperidines is influenced by the steric environment around the nitrogen atom. For N-alkylpiperidines, oxidation with m-CPBA often shows a high preference for axial attack, leading to the oxygen atom being in the axial position of the chair conformation. researchgate.net
| Oxidizing Agent | Typical Solvent | Key Features | Ref. |
| Hydrogen Peroxide (H₂O₂) | Water, Acetonitrile | Environmentally benign; can be catalyzed by metal complexes. | asianpubs.orggoogle.com |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, Chloroform | Highly efficient and often stereoselective; byproduct is easily removed. | researchgate.netmdma.ch |
| Ruthenium catalysts with O₂ | Acetonitrile/Water | Uses molecular oxygen as the ultimate oxidant. | asianpubs.org |
This table summarizes common methods for the N-oxidation of tertiary amines.
Reactivity of the Piperidine Ring System
The functionalization of the piperidine core of this compound can be directed by the existing stereocenter at the C3 position, potentially leading to highly diastereoselective outcomes. While specific studies on this exact molecule are not prevalent in the reviewed literature, analogies can be drawn from research on other substituted piperidines.
Modern synthetic methods, such as photoredox-catalyzed C-H arylation, have been shown to be effective for the diastereoselective elaboration of highly substituted piperidine frameworks. nih.gov In such reactions, the pre-existing stereogenic centers on the piperidine ring can influence the stereochemical outcome of the newly introduced substituent. nih.gov For this compound, functionalization at the C2, C4, C5, or C6 positions would be expected to proceed with a degree of diastereoselectivity, favoring the formation of the thermodynamically more stable isomer. nih.govacs.org
The development of stereochemically complementary C-H functionalization methods allows for access to both cis and trans isomers of 2,6-disubstituted piperidines, depending on the reaction conditions and reagents employed. nih.govacs.org This suggests that by carefully selecting the synthetic strategy, it would be possible to control the stereochemistry of functionalization on the piperidine ring of this compound.
Furthermore, indirect methods for functionalization have been developed. For instance, the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by a reductive ring-opening of the cyclopropane (B1198618) intermediate can introduce substituents at the C3 position with high stereocontrol. nih.govd-nb.info While the target molecule already possesses a C3 substituent, this principle could be adapted for functionalization at other positions.
The table below summarizes potential stereoselective functionalization reactions applicable to the piperidine core, based on analogous systems.
| Reaction Type | Position of Functionalization | Potential Stereochemical Outcome | Reference |
| Photoredox C-H Arylation | C2, C6 | High diastereoselectivity, favoring the thermodynamic product. | nih.gov |
| Negishi Cross-Coupling | C2, C4 | Directed towards trans or cis products depending on conditions. | acs.org |
| Oxidative C-H Functionalization | C2, C6 | Access to both cis and trans isomers. | nih.govacs.org |
The piperidine ring is generally stable; however, under specific conditions, it can undergo ring-opening or rearrangement reactions. These transformations often require the introduction of specific functional groups or the use of particular reagents to activate the ring system.
Ring-Expansion Reactions:
Ring expansion of piperidines can provide access to larger nitrogen-containing heterocycles such as azepanes. rsc.org One strategy involves the formation of a bicyclic aziridinium (B1262131) intermediate from a prolinol derivative, which can then be opened by a nucleophile to yield a C3-substituted piperidine. nih.gov While this is a method for synthesis, the reverse, a ring expansion of a piperidine derivative, can be envisioned. Palladium-catalyzed allylic amine rearrangements have been shown to enable a two-carbon ring expansion of 2-vinylpiperidines to azocanes. researchgate.netchemrxiv.org To apply this to this compound, prior functionalization to introduce a vinyl group at the C2 position would be necessary.
Ring-Contraction Reactions:
Ring contraction of piperidines to form pyrrolidine (B122466) derivatives is another possible transformation. A photomediated Norrish type II reaction has been reported for the ring contraction of various saturated heterocycles, including piperidines. nih.gov This process typically requires the presence of a photoreactive ketone group within the molecule. For this compound, derivatization to introduce such a group would be a prerequisite. Other methods for piperidine ring contraction often involve the formation of bicyclic quaternary ammonium intermediates. nih.gov
Rearrangement Reactions:
Rearrangements of the piperidine ring itself, without a change in ring size, are also known. For instance, the thermal rearrangement of N-(2,4-dinitrophenyl)-piperidine N-oxides to substituted hydroxylamines has been studied, proceeding through an intramolecular cyclic mechanism. researchgate.net While this specific rearrangement requires the N-oxide, it highlights the potential for skeletal rearrangements in appropriately functionalized piperidine derivatives.
The following table outlines potential ring-opening and rearrangement reactions based on analogous systems.
| Reaction Type | Description | Required Pre-functionalization | Reference |
| Ring Expansion | Two-carbon expansion to an azocane. | Introduction of a C2-vinyl group. | researchgate.netchemrxiv.org |
| Ring Contraction | Photomediated contraction to a pyrrolidine. | Introduction of a photoreactive ketone. | nih.gov |
| Rearrangement | Thermal rearrangement of N-oxide. | Oxidation of the piperidine nitrogen to an N-oxide. | researchgate.net |
Computational and Theoretical Investigations of 3r 1 Ethylpiperidin 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (3R)-1-ethylpiperidin-3-amine, offering a detailed view of its electronic landscape and reactivity.
Electronic Structure Elucidation
The electronic structure of this compound has been elucidated using computational models. These models reveal that the piperidine (B6355638) ring adopts a chair-like conformation, which is the most stable arrangement for such six-membered heterocyclic systems. In this conformation, the ethyl group attached to the nitrogen atom occupies an equatorial position to minimize steric hindrance, a common feature in substituted piperidines. vulcanchem.com
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to analyze the distribution of electron density and identify molecular orbitals. researchgate.netresearchgate.net These calculations help in understanding the reactivity of the molecule. For piperidine derivatives, the nitrogen atoms of the amine and the piperidine ring are regions of high electron density, making them potential sites for electrophilic attack. The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the chemical stability and reactivity of the compound. chemjournal.kz
Table 1: Calculated Electronic Properties of Piperidine Derivatives (Illustrative)
| Property | Description | Typical Calculated Values for Piperidine Scaffolds |
| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | -8.0 to -6.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | 1.0 to 3.0 eV |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO, an indicator of chemical reactivity and stability. | 7.0 to 9.0 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 1.0 to 3.0 Debye |
Note: The values in this table are illustrative for piperidine scaffolds and are not specific to this compound, as detailed quantum chemical calculation data for this specific compound is not publicly available. The actual values would require specific DFT calculations.
Prediction of Acid-Base Properties (e.g., pKa Prediction)
Computational models have been utilized to predict the acid-base properties of this compound. The predicted pKa value for the primary amine group is approximately 10.2, which suggests a moderate basicity under physiological conditions. vulcanchem.com This prediction is crucial for understanding how the molecule will behave in a biological environment, as its protonation state influences its solubility, membrane permeability, and interactions with biological targets.
The prediction of pKa values through computational methods often involves thermodynamic cycles and quantum chemical calculations of gas-phase deprotonation free energies combined with solvation free energy calculations. researchgate.net Methods like the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM) are used to simulate the solvent environment. The accuracy of these predictions depends on the level of theory and the chosen solvation model. mdpi.comcolumbia.edu For substituted amines, the electronic effects of the substituents play a significant role in determining the pKa value. In the case of this compound, the electron-donating nature of the ethyl group can influence the basicity of the piperidine nitrogen.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, from its conformational flexibility to its potential interactions with biological macromolecules.
Conformational Energy Landscape Exploration
The conformational landscape of this compound is dominated by the chair conformation of the piperidine ring, which is energetically more favorable than boat or twist-boat conformations. wikipedia.org The presence of two substituents on the piperidine ring, the ethyl group at the 1-position and the amine group at the 3-position, leads to different possible stereoisomers and conformers.
For the (3R) stereoisomer, both substituents can be in either an axial or equatorial position. Computational studies on substituted piperidines have shown that the equatorial position is generally favored for larger substituents to minimize steric strain. nih.gov Thus, the most stable conformer of this compound is predicted to have both the 1-ethyl and 3-amino groups in equatorial positions. Molecular mechanics and molecular dynamics simulations can be used to explore the potential energy surface and determine the relative energies of different conformers and the energy barriers for their interconversion. researchgate.net
Table 2: Relative Conformational Energies of Substituted Piperidines (Illustrative)
| Conformation | Substituent Positions | Relative Energy (kcal/mol) |
| Chair | 1-ethyl (equatorial), 3-amino (equatorial) | 0.0 (most stable) |
| Chair | 1-ethyl (equatorial), 3-amino (axial) | > 1.0 |
| Chair | 1-ethyl (axial), 3-amino (equatorial) | > 2.0 |
| Chair | 1-ethyl (axial), 3-amino (axial) | > 3.0 |
| Twist-Boat | - | > 5.0 |
Note: This table provides an illustrative example of the expected relative conformational energies for a disubstituted piperidine like this compound based on general principles of conformational analysis. Specific energy values would require dedicated computational studies.
Ligand-Receptor Interaction Modeling (General Binding Predictions)
While specific ligand-receptor interaction studies for this compound are not extensively documented in public literature, molecular docking and molecular dynamics simulations are powerful tools for predicting its potential binding modes with various biological targets. tandfonline.com The chiral nature of the compound is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological efficacy. vulcanchem.com
In general, piperidine scaffolds are known to interact with a wide range of receptors, and computational studies on similar molecules can provide insights into the potential interactions of this compound. nih.govtandfonline.com These studies typically involve docking the ligand into the active site of a target protein to predict the binding affinity and pose. The protonated form of the amine groups, as suggested by the pKa prediction, would likely form key ionic interactions or hydrogen bonds with acidic residues in a receptor's binding pocket. Molecular dynamics simulations can then be used to assess the stability of the predicted ligand-receptor complex over time. rsc.org
In Silico Studies for Reaction Pathway Prediction and Optimization
A common synthetic route for such compounds involves reductive amination or nucleophilic substitution. vulcanchem.com Quantum chemical calculations can be used to model the reaction mechanisms of these synthetic steps. For instance, the transition states and intermediates of the reductive amination of a suitable ketone precursor with an amine can be calculated to understand the reaction kinetics and stereoselectivity. This can aid in the selection of appropriate reagents and reaction conditions to improve yield and purity.
Furthermore, computational models can be used to investigate the mechanism of chiral resolution, such as the formation of diastereomeric salts with a chiral acid. vulcanchem.com By calculating the energies of the diastereomeric complexes, it may be possible to predict which chiral resolving agent will be most effective. Asymmetric synthesis is another area where computational studies can be highly beneficial, for example, in understanding the mechanism of chiral catalysts used in the asymmetric hydrogenation of pyridine (B92270) precursors to form chiral piperidines. dicp.ac.cn
Transition State Analysis in Key Synthetic Steps
A thorough search of scientific databases reveals a lack of specific studies performing transition state analysis for key synthetic steps involved in the preparation of this compound.
Key synthetic routes to chiral 3-aminopiperidines often involve steps such as the asymmetric reduction of a corresponding pyridine or enamine precursor, or the alkylation of a chiral 3-aminopiperidine. Computational analysis of these transformations would typically involve:
Identification of Transition States: Locating the transition state structures for the rate-determining steps of the reaction.
Energy Profile Calculation: Determining the activation energies and reaction energies to understand the feasibility and kinetics of the reaction.
Geometric Analysis: Examining the bond lengths and angles of the transition state to gain insight into the reaction mechanism.
While computational studies on transition states for analogous reactions, such as the N-alkylation of piperidines or the catalytic hydrogenation of substituted pyridines, have been reported, this specific data is not available for this compound. The table below illustrates the type of data that would be expected from such an analysis, but it is important to note that these are hypothetical values for illustrative purposes only, as no specific research data has been found.
| Synthetic Step (Hypothetical) | Computational Method | Calculated Activation Energy (kcal/mol) | Key Interacting Atoms in Transition State |
|---|---|---|---|
| N-Ethylation of (3R)-piperidin-3-amine | DFT (B3LYP/6-31G*) | Data Not Available | Data Not Available |
| Asymmetric Reduction of 1-ethyl-1,2,3,4-tetrahydropyridin-3-amine | DFT (M06-2X/def2-TZVP) | Data Not Available | Data Not Available |
Stereochemical Outcome Prediction in Asymmetric Syntheses
Similarly, there is a scarcity of published research focusing on the computational prediction of the stereochemical outcome in the asymmetric synthesis of this compound.
The stereochemistry at the C3 position is a critical feature of this molecule. Computational modeling is a powerful tool for understanding and predicting the enantioselectivity or diastereoselectivity of asymmetric reactions. Such studies typically involve:
Modeling of Chiral Catalysts or Auxiliaries: Creating accurate computational models of the chiral entities that control the stereochemical outcome.
Analysis of Diastereomeric Transition States: Calculating the energies of the transition states leading to the different stereoisomers. The energy difference between these transition states is directly related to the predicted stereoselectivity.
Non-Covalent Interaction Analysis: Investigating the steric and electronic interactions that favor the formation of one stereoisomer over the other.
Without dedicated computational studies on the asymmetric synthesis of this compound, it is not possible to present detailed findings or data tables on the prediction of its stereochemical outcome. The table below is a template representing the kind of data that would be generated from such research, populated with placeholder information to demonstrate its structure.
| Asymmetric Reaction (Hypothetical) | Chiral Catalyst/Auxiliary | Computational Model | Calculated Energy Difference (ΔΔG‡) (kcal/mol) | Predicted Stereochemical Outcome |
|---|---|---|---|---|
| Hydrogenation of an enamine precursor | Ru-BINAP | ONIOM (DFT:MM) | Data Not Available | Data Not Available |
| Kinetic Resolution of racemic 1-ethylpiperidin-3-amine (B145787) | Chiral Acylating Agent | DFT (B3LYP-D3/6-311+G**) | Data Not Available | Data Not Available |
The Role of this compound as a Chiral Building Block in Complex Chemical Synthesis
The chiral piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical properties and its ability to interact with biological targets in a stereospecific manner. Among the vast library of piperidine-based synthons, this compound stands out as a valuable chiral building block. Its inherent chirality, coupled with the presence of both a secondary and a tertiary amine, offers multiple points for synthetic elaboration, making it a versatile tool for constructing complex molecules. This article explores the applications of this compound in advanced organic synthesis, focusing on its use in building heterocyclic scaffolds and its contribution to the stereoselective synthesis of bioactive compounds.
Applications As a Chiral Building Block in Complex Chemical Synthesis
The utility of (3R)-1-ethylpiperidin-3-amine in organic synthesis is centered on its identity as a chiral amine. The stereochemically defined center at the C3 position is crucial for creating enantiomerically pure final products, a critical consideration in modern drug development where stereoisomers can have vastly different pharmacological and toxicological profiles.
The bifunctional nature of this compound, possessing a nucleophilic secondary amine and a tertiary amine within a chiral framework, makes it an attractive starting point for the synthesis of more complex heterocyclic systems.
While the broader class of piperidine (B6355638) derivatives is widely used in the construction of fused, bridged, and spirocyclic ring systems, specific examples detailing the integration of this compound into multicyclic scaffolds are not extensively documented in publicly available scientific literature. The principles of heterocyclic chemistry suggest its potential for such applications, for instance, through intramolecular cyclization reactions following the derivatization of the 3-amino group.
As a chiral building block, this compound serves as a precursor to a variety of more complex molecules. The reactivity of the 3-amino group allows for a range of chemical transformations, including acylation, alkylation, and reductive amination, leading to a diverse set of derivatives. These reactions leverage the core piperidine scaffold to introduce new functionalities and build molecular complexity.
The primary application of chiral building blocks like this compound is in the synthesis of molecules with potential biological activity, where stereochemistry is paramount for target engagement.
The 3-aminopiperidine motif is a key structural feature in a number of kinase inhibitors. This scaffold can effectively position functional groups to interact with the hinge region of the ATP-binding site of kinases. While many kinase inhibitors incorporate a substituted 3-aminopiperidine ring, specific documented instances of this compound serving as a direct intermediate in the synthesis of a marketed or late-stage clinical kinase inhibitor are not prominent in the reviewed literature. However, its structural similarity to scaffolds used in known kinase inhibitors suggests its potential utility in the discovery of new agents in this class. pharmaceutical-business-review.com
A clear application of 1-ethylpiperidin-3-amine (B145787) is demonstrated in its use for the derivatization of lead compounds in the pursuit of new therapeutic agents. In medicinal chemistry, modifying a lead structure is a common strategy to improve potency, selectivity, and pharmacokinetic properties.
A notable example involves the use of 1-ethylpiperidin-3-amine in the synthesis of novel chemokine receptor antagonists. nih.gov In a specific synthetic scheme, 1-ethylpiperidin-3-amine was used as a key reactant to build a more complex molecule designed to modulate the activity of these receptors, which are involved in inflammatory responses. The synthesis involved the reaction of 1-ethylpiperidin-3-amine with other chemical moieties to produce a final compound with a multi-substituted benzamide (B126) structure. nih.gov
Table 1: Example of Derivatization using 1-Ethylpiperidin-3-amine
| Reactant | Key Reagents | Product |
|---|---|---|
| (1-ethyl-piperidin-3-yl)-(2-methyl-3-phenyl-allyl)-amine | 3,4,5-trimethoxybenzoic acid, thionyl chloride, triethylamine | N-(1-ethyl-piperidin-3-yl)-3,4,5-trimethoxy-N-(2-methyl-3-phenyl-allyl)-benzamide |
Data sourced from patent literature describing the synthesis of chemokine receptor antagonists. nih.gov
This example underscores the role of this compound as a versatile scaffold for generating libraries of compounds for biological screening. The ethyl group on the piperidine nitrogen and the amine at the 3-position provide distinct handles for chemical modification, allowing chemists to explore the structure-activity relationship (SAR) of a lead series systematically.
The development of new synthetic methods is often driven by the need to access novel chemical space or to construct challenging molecular architectures more efficiently. While chiral 3-aminopiperidines are valuable in synthesis, there is currently no widely reported novel synthetic methodology in the scientific literature that has been specifically developed or facilitated by the unique structure of the this compound scaffold.
Future Directions and Emerging Research Avenues for 3r 1 Ethylpiperidin 3 Amine
Exploration of Green Chemistry Principles in its Synthesis
The future synthesis of (3R)-1-ethylpiperidin-3-amine will increasingly align with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. chiralpedia.com Traditional methods for synthesizing chiral piperidines often involve harsh conditions, hazardous reagents, and multiple steps, leading to significant waste. nih.gov Emerging research focuses on developing more sustainable and efficient synthetic routes.
Key green chemistry approaches applicable to the synthesis of this compound include:
Biocatalysis: Utilizing enzymes such as transaminases, amine oxidases, and amine dehydrogenases offers a highly selective and environmentally benign alternative to traditional chemical methods for producing chiral amines. nih.govnih.gov Engineered enzymes can provide high enantiomeric purity under mild reaction conditions, often in aqueous media. nih.govacs.org A chemo-enzymatic approach, combining chemical synthesis with biocatalytic steps, has shown promise for the asymmetric dearomatization of pyridines to produce stereo-defined piperidines. nih.gov
Catalytic Hydrogenation: Advances in catalysis are leading to the development of more efficient and recyclable catalysts for the hydrogenation of pyridine (B92270) precursors. nih.gov The use of non-precious metal catalysts, such as cobalt, and conducting reactions in greener solvents like water are key areas of exploration. nih.gov
One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single vessel without isolating intermediates can significantly reduce solvent use, energy consumption, and waste generation. nih.gov One-pot multicomponent reactions to create highly functionalized piperidines in water are being developed. nih.gov
Alternative Energy Sources: The use of microwave irradiation and sonochemistry (ultrasound) can accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating. nih.govmdpi.comnih.gov These techniques are being explored for the synthesis of various heterocyclic compounds, including triazine derivatives, often using water as a solvent. nih.gov
| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |
|---|---|---|
| Biocatalysis | Use of engineered transaminases for asymmetric amination. | High enantioselectivity (>99% ee), mild conditions, reduced waste. |
| Atom Economy | Development of catalytic C-H amination or hydroamination routes. | Maximizes incorporation of starting materials into the final product. chiralpedia.com |
| Safer Solvents | Replacing hazardous solvents (e.g., chlorinated hydrocarbons) with water or bio-based solvents. | Reduced environmental impact and improved worker safety. nih.gov |
| Energy Efficiency | Employing microwave-assisted or flow chemistry protocols. | Faster reaction times, lower energy consumption. mdpi.com |
Integration with Automated Synthesis and High-Throughput Experimentation
The integration of automation and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of reactions involving this compound and its derivatives. These technologies allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates, significantly accelerating the pace of research and development. nih.govpurdue.edu
Future applications in this area include:
Automated Flow Synthesis: Continuous flow chemistry offers enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. purdue.eduresearchandmarkets.comnih.gov An automated flow synthesis platform could be developed for the multi-step production of this compound, enabling rapid optimization and on-demand manufacturing. nih.gov
High-Throughput Screening (HTS): HTS platforms, often utilizing 96, 384, or 1536-well plates, can be used to quickly identify optimal conditions for the synthesis or derivatization of this compound. chemrxiv.orgacs.org This is particularly valuable for discovering new catalysts or reaction pathways. acs.org
Rapid Analysis Techniques: The bottleneck in HTE is often the analysis of the vast number of reaction products. nih.gov Coupling HTE with rapid analytical techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) or fluorescence-based assays for determining enantiomeric excess can overcome this challenge. purdue.edunih.gov Novel screening protocols have been developed to determine both the concentration and enantiomeric excess of chiral amines in a high-throughput manner. nih.gov
| Technology | Application to this compound Research | Key Advantage |
|---|---|---|
| Automated Flow Reactors | Scalable, on-demand synthesis of the compound and its derivatives. | Precise control over reaction parameters, improved safety and efficiency. nih.gov |
| High-Throughput Screening (HTE) | Rapid optimization of catalytic reactions for synthesis and derivatization. | Accelerates discovery of novel reaction conditions and catalysts. acs.org |
| Robotic Liquid Handlers | Automated preparation of reaction arrays and libraries of derivatives. | Increased precision, reproducibility, and throughput. chemrxiv.org |
| Rapid Chiral Analysis | High-throughput determination of enantiomeric excess using CD or fluorescence spectroscopy. | Overcomes analytical bottlenecks in asymmetric reaction screening. nih.govnih.gov |
Advanced Spectroscopic and Structural Characterization Techniques
While standard techniques like NMR and mass spectrometry are routine, future research will leverage more advanced methods to gain deeper insights into the structure, conformation, and interactions of this compound. Understanding the precise three-dimensional structure is crucial as stereochemistry often dictates biological activity.
Emerging characterization avenues include:
Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful for confirming the absolute configuration of chiral molecules and studying their conformational preferences in solution. These methods are particularly sensitive to the stereochemical arrangement of atoms.
Crystallography: While obtaining suitable crystals can be challenging, X-ray crystallography provides unambiguous determination of the solid-state structure, including bond lengths, angles, and the conformation of the piperidine (B6355638) ring. This data is invaluable for validating computational models.
Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., NOESY) can be used to probe through-space interactions, helping to elucidate the preferred conformation of the ethyl and amine substituents on the piperidine ring.
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry and in silico modeling are becoming indispensable tools for predicting molecular properties and designing new molecules with desired characteristics, thereby reducing the need for extensive trial-and-error synthesis. nih.gov
Future computational research on this compound will likely focus on:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of piperidine derivatives with their chemical reactivity or biological activity. nih.govmdpi.com These models can then be used to predict the properties of novel, unsynthesized derivatives.
Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking simulations can predict how derivatives of this compound might bind to a biological target, such as a receptor or enzyme. tandfonline.comresearchgate.net Molecular dynamics simulations can further explore the stability and dynamics of these interactions over time. researchgate.netacs.org
Predicting Reactivity: Quantum chemistry calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule. researchgate.net This allows for the prediction of reactivity, reaction mechanisms, and the rational design of derivatives with specific electronic properties for applications in catalysis or materials science. researchgate.netresearchgate.net For instance, such calculations can help understand how substituents on the piperidine ring influence the nucleophilicity of the amine groups. researchgate.net
| Computational Method | Objective | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculate electronic properties and reaction energy profiles. | Prediction of reactivity, stability, and spectroscopic signatures. researchgate.net |
| QSAR Modeling | Correlate structural features with specific activities. | Design of derivatives with enhanced biological or chemical properties. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulate the interaction of derivatives with target proteins or solvents. | Insight into binding stability and conformational changes. researchgate.net |
| Pharmacophore Modeling | Identify essential structural features for biological activity. | Scaffolds for new derivatives with tailored target interactions. nih.gov |
Q & A
Basic Research Questions
Q. How can the synthesis of (3R)-1-ethylpiperidin-3-amine be optimized for enantiomeric purity?
- Methodological Answer : Enantiomeric purity is critical for pharmacological activity. Optimization involves:
- Chiral resolution : Use chiral stationary phases (CSPs) in HPLC or SFC to separate enantiomers .
- Asymmetric synthesis : Employ catalysts like chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry during ring closure or alkylation steps .
- Continuous flow reactors : Enhance reaction efficiency and reduce racemization risks by maintaining precise temperature and pressure control .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the piperidine ring structure, ethyl substituent position, and stereochemistry (e.g., coupling constants for axial/equatorial protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (CHN) and detects impurities via fragmentation patterns .
- Polarimetry : Measure specific optical rotation to confirm enantiomeric excess (e.g., [α] values) .
Q. How does the ethyl substituent at the nitrogen atom influence the compound's basicity and reactivity?
- Methodological Answer :
- Basicity measurement : Perform potentiometric titration in aqueous/organic solvents to determine pKa. The ethyl group’s electron-donating effect increases nitrogen’s basicity compared to unsubstituted piperidine .
- Reactivity assays : Compare nucleophilic substitution rates with electrophiles (e.g., alkyl halides) to ethyl vs. methyl analogs. Ethyl’s steric bulk may reduce reaction rates but improve selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated analogs of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with controlled substitutions (e.g., (3R)-1-(2-fluoroethyl)piperidin-3-amine) and compare binding affinities across targets (e.g., GPCRs, kinases) using radioligand assays .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in IC values from different assays, accounting for variables like cell lines or buffer conditions .
- Data Table :
| Analog | Substitution | Target | IC (nM) | Source |
|---|---|---|---|---|
| Ethyl | -CHCH | GPCR-A | 120 ± 15 | |
| Fluoroethyl | -CHCHF | GPCR-A | 85 ± 10 |
Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound derivatives?
- Methodological Answer :
- Comparative molecular field analysis (CoMFA) : Generate 3D-QSAR models using docking simulations (e.g., AutoDock Vina) to correlate substituent positions with activity .
- Fragment-based design : Synthesize truncated analogs (e.g., removing the ethyl group) and assess activity loss via functional assays (e.g., cAMP accumulation for GPCR targets) .
- Crystallography : Co-crystallize derivatives with target proteins (e.g., kinases) to identify key hydrogen bonds or hydrophobic interactions .
Q. How do metabolic pathways affect the in vivo stability of this compound?
- Methodological Answer :
- In vitro metabolism assays : Use liver microsomes (human/rat) to identify oxidation sites (e.g., piperidine ring or ethyl chain) via LC-MS/MS metabolite profiling .
- CYP450 inhibition studies : Test interactions with CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
- Stability optimization : Introduce deuterium at labile C-H positions (e.g., α to nitrogen) to slow metabolism while retaining activity .
Q. What computational methods are recommended for predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate binding pocket flexibility over 100 ns trajectories to assess conformational stability .
- Free energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., ethyl vs. benzyl) to prioritize synthetic targets .
- Pharmacophore modeling : Define essential features (e.g., hydrogen bond donors, hydrophobic regions) using tools like Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
